molecular formula C11H12ClN3 B13282988 N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13282988
M. Wt: 221.68 g/mol
InChI Key: NZVXYPIKDMGIAP-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole-based compound supplied for research purposes. The pyrazole core is a privileged structure in medicinal chemistry, known for its significant pharmacological potential across various therapeutic areas . Pyrazole derivatives are extensively investigated for their antimicrobial properties and can function by disrupting essential biological processes in bacterial and fungal cells . Specific mechanisms may include the inhibition of key enzymes like topoisomerase and DNA gyrase, which interfere with DNA synthesis and replication, or the targeting of allosteric sites in enzymes critical for bacterial cell wall synthesis . The strategic incorporation of substituents, such as the chlorobenzyl group in this molecule, is a common approach in drug discovery to fine-tune properties like potency, selectivity, and metabolic stability . Researchers value this compound and its analogs as versatile building blocks for developing novel antimicrobial agents to combat the growing crisis of antimicrobial resistance (AMR) . This product is intended For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12ClN3/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9/h2-5,7-8,13H,6H2,1H3

InChI Key

NZVXYPIKDMGIAP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Based Cyclization

A common method involves reacting hydrazines with α,β-unsaturated carbonyl compounds such as chalcones or related derivatives. For example, the condensation of hydrazine hydrate with α,β-unsaturated ketones under reflux conditions facilitates ring closure, forming the pyrazole nucleus.

Reaction scheme:

Hydrazine hydrate + α,β-unsaturated carbonyl → Pyrazole ring

Reaction conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (~70–80°C)
  • Duration: 4–6 hours
  • pH: Slightly acidic to neutral

Alternative Cyclization Approaches

Other approaches include the use of 1,3-dicarbonyl compounds with hydrazines or the reaction of β-ketoesters with hydrazines, which also lead to pyrazole formation via cyclization and dehydration steps.

Methylation at the 1-Position of Pyrazole

The methyl group at the 1-position can be introduced via methylation of the nitrogen atom using methyl iodide (CH₃I) or dimethyl sulfate.

Methylation Conditions

  • Reagents:

    • Methyl iodide or dimethyl sulfate
    • Base: Potassium carbonate or sodium hydride
    • Solvent: Acetone or DMF
  • Procedure:

    • Mix the pyrazole derivative with the base and methylating agent
    • Stir at room temperature or slightly elevated temperature (~50°C)
    • Reaction time: 4–8 hours

This methylation yields the 1-methyl-1H-pyrazol-4-amine derivative.

Final Functionalization and Purification

The final compound, this compound, is purified via recrystallization from suitable solvents such as ethanol or methanol. Purity is confirmed through spectral analysis, including NMR and IR spectroscopy, and elemental analysis.

Summary of the Synthesis Pathway

Step Reaction Reagents Conditions Purpose
1 Pyrazole core formation Hydrazine hydrate + α,β-unsaturated carbonyl Reflux in ethanol Pyrazole ring construction
2 N-Alkylation 3-Chlorobenzyl chloride + K₂CO₃ Room temp to 60°C Introduction of phenylmethyl group
3 Methylation Methyl iodide + base Room temp, 4–8 hrs Methylation at N-1 position
4 Purification Recrystallization Ethanol/methanol Obtain pure compound

Chemical Reactions Analysis

Types of Reactions: N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (Target) Not explicitly listed C₁₁H₁₂ClN₃ ~221.68 3-Chlorophenylmethyl substituent; methyl at pyrazole 1-position.
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine 1708400-87-6 C₉H₉ClN₄ 208.65 Pyridinyl substituent replaces phenyl; chlorine at pyridin-3-position.
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine 1179359-70-6 C₁₀H₉ClFN₃ 225.65 4-Fluoro addition to phenyl ring; increased polarity.
N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 1153972-38-3 C₁₁H₁₂ClN₃ 221.68 Chlorine at phenyl 2-position; steric effects may alter binding.
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine 1001757-55-6 C₁₀H₉ClFN₃ 225.65 Chlorine at pyrazole 4-position; fluorine at phenyl 3-position.
1-(3-Chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 890892-46-3 C₂₀H₁₈ClN₅O₂ 395.8 Extended pyrazolo-pyrimidine core; methoxy groups enhance solubility.

Spectroscopic and Physical Properties

  • IR/NMR Trends :
    • reports IR absorption at 1664 cm⁻¹ (C=N) and 1H NMR signals at δ 8.68 (–CH=N) for a related pyrazole derivative, highlighting electronic effects of substituents.
    • Chlorine and fluorine substituents (e.g., CAS 1179359-70-6) deshield adjacent protons, shifting NMR peaks upfield.
  • Melting Points :
    • The cyclopropyl analog in has a melting point of 104–107°C , suggesting that bulkier substituents increase crystallinity.

Biological Activity

N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClN3C_{11}H_{11}ClN_3. The presence of the pyrazole ring contributes significantly to its biological activities, as pyrazoles are known for their ability to interact with various biological targets.

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazones with carbonyl compounds. For this compound, a common synthetic route includes:

  • Formation of the Pyrazole Ring : Reacting a substituted hydrazine with an appropriate carbonyl compound.
  • Substitution Reactions : Introducing the 3-chlorobenzyl group through nucleophilic substitution.

Antitumor Activity

Research indicates that compounds with pyrazole structures exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor growth by targeting tubulin polymerization, leading to cell cycle arrest in the G2/M phase . In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range .

Cell Line IC50 (µM) Effect
MCF-70.08Cytotoxicity
HeLa0.12Cytotoxicity
HCT-150.10Cytotoxicity

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . The anti-inflammatory activity was assessed using various assays, and it was found that this compound exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .

Antibacterial Activity

The antibacterial potential of this compound was investigated against several bacterial strains. Results indicated that it showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of pyrazole derivatives:

  • Anticancer Studies : A study by Tewari et al. (2014) reported that a series of pyrazole derivatives, including this compound, demonstrated notable antiproliferative effects against various cancer cell lines .
  • Inflammation Models : In vivo models assessing inflammatory responses indicated that this compound effectively reduced edema and inflammatory markers, supporting its use as a therapeutic agent for inflammatory diseases .
  • Docking Studies : Computational docking studies revealed that this compound binds effectively to COX enzymes, suggesting a strong potential for anti-inflammatory activity through competitive inhibition .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine?

The synthesis typically involves multi-step reactions starting with functionalized pyrazole intermediates. For example, coupling reactions between 3-chlorobenzylamine derivatives and substituted pyrazoles under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are widely used. Copper catalysts (e.g., CuBr) may facilitate amine-aryl coupling, with purification via chromatography (e.g., ethyl acetate/hexane gradients) . Optimization of reaction time (e.g., 48 hours at 35°C) and stoichiometry of reagents (e.g., 1:1.2 amine:halide ratio) is critical for improving yields, which often range from 17–40% depending on substituent effects .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyrazole ring and benzyl group. For instance, δ ~8.0–8.5 ppm (pyrazole protons) and δ ~4.5 ppm (methylene bridge) are diagnostic .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .
  • Melting Point Analysis : Confirms purity (e.g., 104–107°C for crystalline derivatives) .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data for this compound be resolved using SHELX programs?

SHELXTL/SHELXL is critical for refining crystal structures against high-resolution X-ray data. For example:

  • Use SHELXD for phase determination in twinned crystals or low-symmetry space groups.
  • Apply SHELXL for anisotropic displacement parameter refinement, especially for chlorine atoms, which exhibit significant thermal motion .
  • Validate hydrogen bonding networks (e.g., N–H···Cl interactions) using Olex2 or Mercury visualization tools. Contradictions in bond lengths/angles (e.g., C–N vs. C–Cl distances) may require iterative refinement cycles .

Q. What strategies address contradictions in reported bioactivity data for analogs of this compound?

Discrepancies in antimicrobial or receptor-binding assays often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzyl ring may enhance activity, while methyl groups reduce solubility .
  • Assay Conditions : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or incubation times (24 vs. 48 hours) significantly impact MIC values .
  • Statistical Validation : Use dose-response curves (IC₅₀) and triplicate measurements to minimize false positives/negatives .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

SAR insights include:

  • Pyrazole Modifications : Introducing electron-deficient substituents (e.g., -CF₃ at position 1) enhances metabolic stability but may reduce CNS penetration .
  • Benzyl Group Optimization : Replacing 3-chlorophenyl with 2,4-dichlorophenyl improves affinity for kinase targets (e.g., EGFR) by ~10-fold .
  • Linker Flexibility : Replacing the methylene bridge with a sulfonamide group (-SO₂NH-) alters conformational dynamics and target selectivity .

Methodological Considerations

Q. What analytical approaches validate the purity of synthesized batches?

  • HPLC-PDA : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) to detect impurities <0.1% .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values (e.g., C: 58.2%, H: 4.8%, N: 17.1%) .
  • TGA/DSC : Assess thermal stability (decomposition >200°C) and polymorphic transitions .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Docking Studies (AutoDock Vina) : Simulate binding to targets like COX-2 or 5-HT receptors using PDB structures (e.g., 5KIR) .
  • ADMET Prediction (SwissADME) : Estimate logP (~2.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition risks .

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